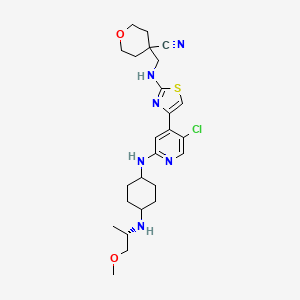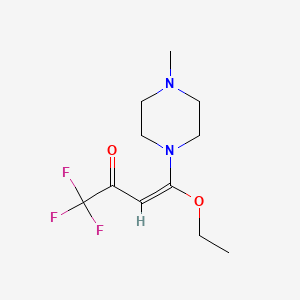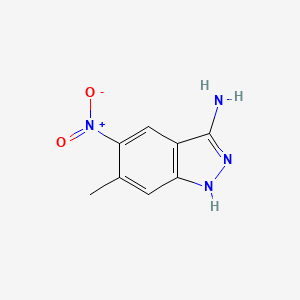
tert-Butyl tridecylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl tridecylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. The structure of this compound includes a tert-butyl group attached to a tridecyl chain through a carbamate linkage. This compound is known for its stability and reactivity, making it valuable in different industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tridecylcarbamate typically involves the reaction of tridecylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Tridecylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl tridecylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form tridecylamine and tert-butyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates or amides.
Substitution: this compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Tridecylamine and tert-butyl alcohol.
Oxidation: Corresponding carbamates or amides.
Substitution: Substituted carbamates with different nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl tridecylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: this compound is used in the production of surfactants and lubricants. Its stability and reactivity make it suitable for use in harsh industrial conditions.
Comparación Con Compuestos Similares
Similar Compounds:
tert-Butyl carbamate: Similar structure but with a shorter alkyl chain.
tert-Butyl ethylcarbamate: Contains an ethyl group instead of a tridecyl group.
tert-Butyl methylcarbamate: Contains a methyl group instead of a tridecyl group.
Uniqueness: tert-Butyl tridecylcarbamate is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties. The long alkyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the stability of the tert-butyl group provides resistance to hydrolysis and oxidation, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H37NO2 |
|---|---|
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
tert-butyl N-tridecylcarbamate |
InChI |
InChI=1S/C18H37NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-17(20)21-18(2,3)4/h5-16H2,1-4H3,(H,19,20) |
Clave InChI |
RFIXZHXAYSSQJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)
![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)








